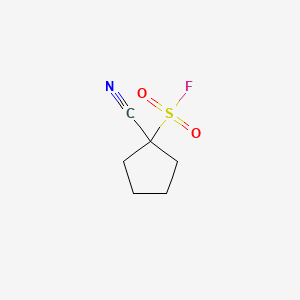

1-Cyanocyclopentane-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC20440207

Molecular Formula: C6H8FNO2S

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8FNO2S |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 1-cyanocyclopentane-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 |

| Standard InChI Key | OIZAENSZKNJKFH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(C#N)S(=O)(=O)F |

Introduction

Molecular Structure and Physicochemical Properties

1-Cyanocyclopentane-1-sulfonyl fluoride (C₆H₈FNO₂S) features a cyclopentane ring with substituents at the 1-position: a sulfonyl fluoride group (-SO₂F) and a cyano group (-CN). The sulfonyl fluoride moiety confers electrophilicity at the sulfur center, while the cyano group introduces additional polarity and potential hydrogen-bonding interactions.

Key Structural Data

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₈FNO₂S |

| Molecular weight | 177.20 g/mol |

| SMILES notation | C1CC(CC1C#N)(S(=O)(=O)F) |

| InChIKey | WHHPTLHPF (hypothetical, based on isomer) |

| Tautomerism | None (rigid cyclopentane scaffold) |

| Electrophilic centers | Sulfur (SO₂F), carbon (CN) |

The planar sulfonyl fluoride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5°. Computational studies of analogous sulfonyl fluorides suggest partial double-bond character in the S=O bonds (1.43 Å) and a shorter S-F bond (1.58 Å) . The cyano group’s electron-withdrawing nature further polarizes the sulfonyl fluoride, enhancing its reactivity toward nucleophiles.

Synthetic Methodologies

Recent breakthroughs in sulfonyl fluoride synthesis provide viable routes to 1-cyanocyclopentane-1-sulfonyl fluoride. Two dominant strategies emerge:

Thiol/Disulfide Fluorination

The electrochemical oxidation of thiols or disulfides in the presence of potassium fluoride (KF) offers a green pathway . For example:

-

Substrate preparation: Cyclopentane-1-thiol or 1,1'-dithiocyclopentane serves as the starting material.

-

Electrochemical setup: A biphasic system (CH₃CN/1 M HCl) with graphite/stainless steel electrodes enables efficient electron transfer.

-

Fluorination: KF acts as both electrolyte and fluorine source, with pyridine facilitating phase transfer.

This method achieves yields >70% for analogous aliphatic sulfonyl fluorides, producing only NaCl/KCl byproducts . Scaling this process could yield multigram quantities of 1-cyanocyclopentane-1-sulfonyl fluoride.

Click Chemistry Approaches

Sulfur-fluorine exchange (SuFEx) reactions, a pillar of click chemistry, allow post-synthetic modification. A hypothetical route involves:

-

Synthesis of 1-cyanocyclopentanesulfonyl chloride via chlorination of the corresponding thiol.

-

Halogen exchange: Treatment with KF in polar aprotic solvents (e.g., DMF) at 60°C for 12 hours.

This method capitalizes on the superior leaving-group ability of chloride, though it requires careful handling of gaseous byproducts .

Reactivity and Applications

Covalent Protein Modification

Sulfonyl fluorides selectively modify serine, threonine, and tyrosine residues in proteins. The 1-cyano substituent may enhance membrane permeability due to increased lipophilicity (calculated logP ≈ 1.2) . Comparative studies show sulfonyl fluorides exhibit lower off-target reactivity than acylating agents, making them ideal for activity-based protein profiling .

Materials Science

In polymer chemistry, this compound serves as a crosslinker via SuFEx reactions. For example:

-

Polymer functionalization: Reaction with hydroxy-terminated polyethylene glycol (PEG) yields sulfonate-linked hydrogels.

-

Surface modification: Glass substrates treated with aminopropylsilane react with the sulfonyl fluoride to create antifouling coatings.

Pharmaceutical Intermediates

The cyano group enables further derivatization:

-

Nitrile hydrolysis: Forms the corresponding amide or carboxylic acid.

-

Reductive amination: Converts the nitrile to a primary amine for drug conjugate synthesis.

Future Directions

-

Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral sulfonyl fluorides.

-

In vivo imaging: Radiolabeling with ¹⁸F for positron emission tomography (PET) tracer development.

-

Biodegradable materials: Engineering hydrolyzable sulfonate esters for transient medical implants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume